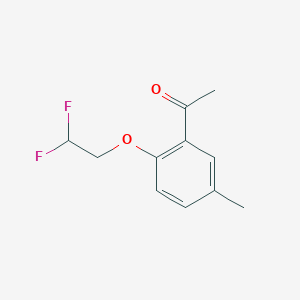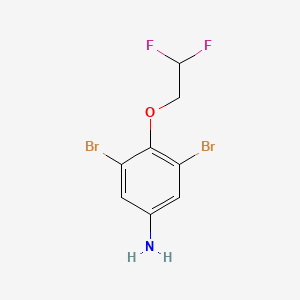
3,5-Dibromo-4-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-(2,2-difluoroethoxy)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a difluoroethoxy group at the 4th position, and an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(2,2-difluoroethoxy)aniline: The synthesis of 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline can be achieved through the bromination of 4-(2,2-difluoroethoxy)aniline. This involves the reaction of 4-(2,2-difluoroethoxy)aniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as hydroxylated, alkoxylated, or aminated derivatives can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines with different oxidation states.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of brominated and fluorinated anilines on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
Comparison with Similar Compounds
3-Bromo-4-(2,2-difluoroethoxy)aniline: This compound has only one bromine atom and may exhibit different reactivity and properties compared to 3,5-Dibromo-4-(2,2-difluoroethoxy)aniline.
2,6-Dibromo-4-(trifluoromethoxy)aniline: This compound has a trifluoromethoxy group instead of a difluoroethoxy group, which can influence its chemical behavior and applications.
Uniqueness:
Reactivity: The presence of two bromine atoms and a difluoroethoxy group makes this compound highly reactive in substitution and coupling reactions.
Applications: Its unique structure allows for specific applications in drug development, material science, and biological studies.
Properties
IUPAC Name |
3,5-dibromo-4-(2,2-difluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F2NO/c9-5-1-4(13)2-6(10)8(5)14-3-7(11)12/h1-2,7H,3,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYOWPXJCKFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
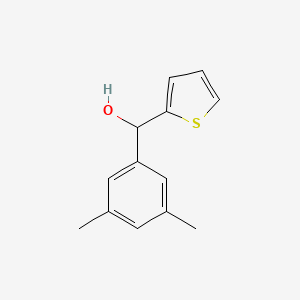
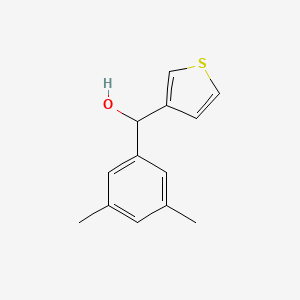
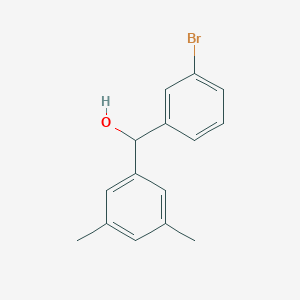
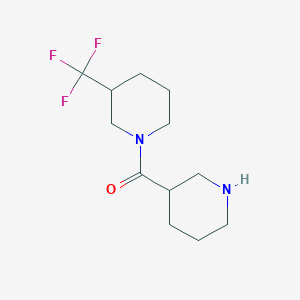
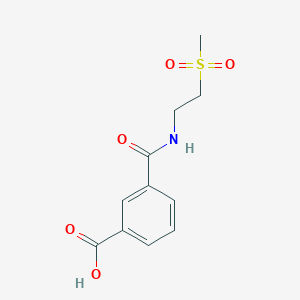
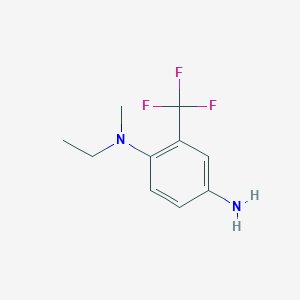

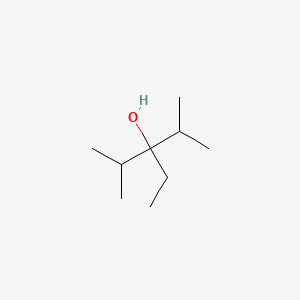
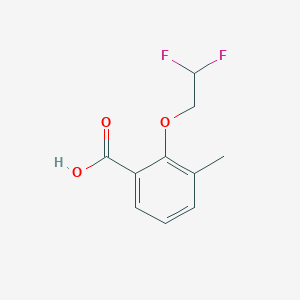
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B7874076.png)
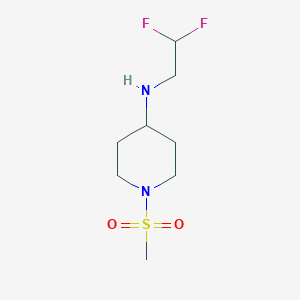
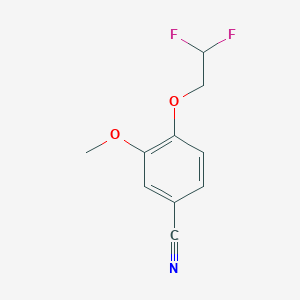
![4-[4-(2,2-Difluoroethoxy)phenyl]butan-2-one](/img/structure/B7874090.png)
